Product packaging for 2-Bromo-7-chloro-1,6-naphthyridine(Cat. No.:)

2-Bromo-7-chloro-1,6-naphthyridine

Cat. No.: B13922253
M. Wt: 243.49 g/mol
InChI Key: JGMOYKZXNQSMFW-UHFFFAOYSA-N
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Description

Significance of the Naphthyridine Core in Contemporary Chemical Research

The naphthyridine scaffold is a cornerstone in the design of new molecules with specific properties. nih.gov There are six isomers of naphthyridine, distinguished by the placement of the two nitrogen atoms in their fused pyridine (B92270) rings. acs.org These isomers include 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org The unique electronic and steric properties of each isomer influence its chemical reactivity and biological interactions. ontosight.ai Researchers are particularly interested in these scaffolds for their ability to interact with biological targets like enzymes and receptors. ontosight.ai The planarity of the naphthyridine system allows it to intercalate into DNA, a property that has been explored in the development of potential therapeutic agents.

Overview of the 1,6-Naphthyridine (B1220473) Isomer within Scientific Literature

The 1,6-naphthyridine isomer is one of the six structural variations of naphthyridine. acs.org Its derivatives have been the subject of numerous studies, particularly in the context of medicinal chemistry. nih.govnih.gov The synthesis of the 1,6-naphthyridine core can be challenging, often requiring multi-step procedures. acs.org However, advancements in synthetic methodologies have made a wider range of substituted 1,6-naphthyridines accessible for research. nih.gov These compounds have been investigated for a variety of potential applications, stemming from the unique arrangement of nitrogen atoms which imparts specific chemical and physical properties. nih.gov

Scope and Academic Relevance of 2-Bromo-7-chloro-1,6-Naphthyridine Research

The compound this compound is a dihalogenated derivative of the 1,6-naphthyridine scaffold. The presence of two different halogen atoms at distinct positions (a bromine at the 2-position and a chlorine at the 7-position) makes it a valuable intermediate for further chemical elaboration. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, such as palladium-catalyzed cross-coupling reactions. nih.govmdpi.com This enables the introduction of a wide array of substituents at these positions, leading to the generation of diverse molecular libraries for screening and further investigation. The academic relevance of this specific compound lies in its potential as a building block for the synthesis of more complex molecules with tailored properties.

Chemical Profile of this compound

PropertyData
Molecular Formula C₈H₄BrClN₂
IUPAC Name This compound
CAS Number 2639539-19-6

This data is compiled from publicly available chemical databases. bldpharm.com

Interactive Data Table: Related Naphthyridine Compounds

Compound NameCAS NumberMolecular Formula
7-Bromo-2-chloro-1,6-naphthyridine1578484-42-0C₈H₄BrClN₂
3-Bromo-7-chloro-1,6-naphthyridine1384080-06-1C₈H₄BrClN₂
7-(Bromomethyl)-2-chloro-1,6-naphthyridineNot AvailableC₉H₆BrClN₂
7-Bromo-1,6-naphthyridin-2-olNot AvailableC₈H₅BrN₂O
6-Bromo-2,7-naphthyridin-1(2H)-one1260671-39-3C₈H₅BrN₂O
2-Bromo-6-chloro-1,7-naphthyridine1246549-09-6C₈H₄BrClN₂
2-Bromo-6-chloro-1,8-naphthyridineNot AvailableC₈H₄BrClN₂
6-Bromo-2-chloro-1,8-naphthyridineNot AvailableC₈H₄BrClN₂

This table presents a selection of related bromo-chloro naphthyridine isomers and derivatives for comparative purposes. The availability of a CAS number indicates that the compound has been registered in the Chemical Abstracts Service database. bldpharm.combldpharm.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comuni.luambeed.comuni.lubldpharm.comnih.govcymitquimica.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B13922253 2-Bromo-7-chloro-1,6-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-7-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H

InChI Key

JGMOYKZXNQSMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for 2 Bromo 7 Chloro 1,6 Naphthyridine

Retrosynthetic Analysis of the 2-Bromo-7-chloro-1,6-Naphthyridine Skeleton

A logical retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections focus on the installation of the halogen atoms and the formation of the bicyclic naphthyridine core.

One robust strategy involves disconnecting the carbon-halogen bonds, leading back to a core precursor such as 1,6-naphthyridine-2,7-dione (or its tautomeric dihydroxy form) or 1,6-naphthyridine-2,7-diamine . The dione (B5365651) or diamine can then be selectively halogenated. The dione offers a pathway through the conversion of the hydroxyl tautomers to halides, while the diamine allows for the use of Sandmeyer-type reactions to introduce the chloro and bromo groups sequentially.

A further disconnection of the naphthyridine core itself points towards two main cyclization strategies. The first involves cleaving the pyridine (B92270) ring containing the N-6 atom, suggesting a construction from a pre-formed pyridine precursor bearing appropriate functional groups for a subsequent annulation reaction. This approach aligns with methodologies like the Skraup or Friedländer synthesis. A second disconnection can be envisioned that breaks down the molecule into acyclic precursors that form both rings in a tandem or cascade sequence.

This analysis highlights key intermediates and synthetic operations:

Key Intermediates : 1,6-Naphthyridine-2,7-dione, 1,6-Naphthyridine-2,7-diamine, functionalized aminopyridines.

Key Transformations : Cyclization (e.g., Friedländer, Skraup), Halogenation (e.g., from hydroxyls), and Diazotization/Halogen Exchange (e.g., Sandmeyer reaction).

Precursor Synthesis and Halogenation Approaches for Naphthyridine Rings

The synthesis of appropriately functionalized precursors is paramount for the successful construction of the target molecule. The choice of precursor often dictates the halogenation strategy.

Direct C-H halogenation of the parent 1,6-naphthyridine (B1220473) scaffold is generally not a viable approach for synthesizing this compound due to poor regioselectivity. The electron-deficient nature of the pyridine rings makes electrophilic aromatic substitution harsh and difficult to control, often leading to mixtures of products. rsc.org

A more controlled method involves the halogenation of activated precursors like naphthyridinones (naphthyridin-ols). The hydroxyl groups in the tautomeric form of 1,6-naphthyridine-2,7-dione activate the ring for electrophilic attack, but achieving selective and differential halogenation remains a challenge. A more common and effective method is the conversion of the hydroxyl groups to halogens using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

For instance, treating a naphthyridinone with POCl₃ can yield a chloro-substituted naphthyridine. semanticscholar.org A sequential process could potentially be envisioned where a 7-hydroxy-1,6-naphthyridin-2(1H)-one is first chlorinated at the 7-position and then the 2-oxo group is converted to the bromide, although this requires careful protection and activation strategies. The regioselectivity of such reactions is dictated by the inherent electronic properties of the naphthyridinone intermediate.

Table 1: Reagents for Conversion of Naphthyridinones to Halonaphthyridines

Precursor Functional Group Target Halogen Typical Reagent(s) Reference
-OH (from Oxo) -Cl POCl₃, PCl₅ semanticscholar.org
-OH (from Oxo) -Br POBr₃, PBr₃ semanticscholar.org

Halogen exchange reactions, particularly those proceeding via diazonium salt intermediates (the Sandmeyer reaction), represent a powerful and highly regioselective method for introducing halogens onto the naphthyridine ring. wikipedia.orgnih.gov This strategy begins with a precursor like 1,6-naphthyridine-2,7-diamine.

The synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines has been reported, and these compounds serve as excellent substrates for diazotization. rsc.org By treating the diamine with a diazotizing agent (e.g., sodium nitrite in strong acid), a bis-diazonium salt can be formed. The subsequent reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the controlled replacement of the diazonium groups with chloride or bromide, respectively. wikipedia.orgsynarchive.com

To achieve the synthesis of this compound, a sequential diazotization-halogenation is necessary. This would involve:

Selective Protection : Protection of one of the amino groups on the 1,6-naphthyridine-2,7-diamine precursor.

First Sandmeyer Reaction : Diazotization of the unprotected amino group followed by treatment with CuCl to install the chlorine atom.

Deprotection : Removal of the protecting group from the second amino function.

Second Sandmeyer Reaction : Diazotization of the newly exposed amino group followed by reaction with CuBr to install the bromine atom.

The choice of reaction conditions, including the acid solvent and temperature, is critical for maximizing the yield and minimizing side reactions during the diazotization process. rsc.org

Table 2: Conditions for Sandmeyer Reactions on Amino-Naphthyridines

Transformation Reagents Solvent/Conditions Reference
Ar-NH₂ → Ar-N₂⁺ NaNO₂, H⁺ (e.g., HCl, H₂SO₄) Aqueous acid, low temperature (0-5 °C) rsc.orgwikipedia.org
Ar-N₂⁺ → Ar-Cl CuCl Concentrated HCl rsc.org
Ar-N₂⁺ → Ar-Br CuBr Concentrated HBr nih.govsynarchive.com

Cyclization Reactions for the 1,6-Naphthyridine Core Formation

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines. acs.org The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. For the 1,6-naphthyridine skeleton, 4-aminopyridine would be the starting material. acs.orgresearchgate.net While effective for the parent heterocycle, the harsh conditions of the Skraup reaction can limit its applicability for synthesizing highly functionalized precursors needed for this compound. Refinements and modified procedures have been developed to improve yields and tolerate a wider range of substrates. acs.orgmdpi.com

The Friedländer annulation offers a milder and more versatile route. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). To form the 1,6-naphthyridine ring system, a 4-aminopyridine-3-carbaldehyde or a related ketone is used as the starting material. researchgate.netresearchgate.net The choice of the methylene (B1212753) component allows for the introduction of substituents that can later be converted into the desired bromo and chloro groups. For example, condensation with an ethyl acetoacetate derivative could lead to a 1,6-naphthyridin-2-one precursor. A variety of catalysts, including acids, bases, and Lewis acids, can be used to promote the reaction. wikipedia.orgnih.gov

Table 3: Comparison of Cyclization Reactions for 1,6-Naphthyridine Core

Reaction Pyridine Precursor Reactant(s) Conditions Reference
Skraup Synthesis 4-Aminopyridine Glycerol, Oxidizing Agent Strong Acid (H₂SO₄), Heat acs.org
Friedländer Condensation 4-Amino-3-formylpyridine Compound with α-methylene group Acid or Base Catalysis, Heat wikipedia.orgresearchgate.net

A notable strategy for accessing the 1,6-naphthyridine core involves a tandem nitrile hydration/cyclization sequence. acs.org This approach can start from a 2-chloronicotinonitrile derivative which undergoes nucleophilic aromatic substitution with a nitrile anion. The resulting intermediate then undergoes a tandem cyclization under mild conditions to form a 1,6-naphthyridine-dione, a key precursor for subsequent halogenation. This method is particularly advantageous for creating substituted naphthyridine cores that would be difficult to access through classical condensation reactions. acs.org

Multicomponent reactions (MCRs) have also been utilized to construct naphthyridine derivatives, where several starting materials are combined in a one-pot process to generate the heterocyclic product. ekb.eg For example, a reaction involving an aminopyridine, an aldehyde, and a malononitrile dimer can lead to complex tetrahydro-1,6-naphthyridine structures in a cascade fashion. researchgate.net While these methods provide rapid access to molecular diversity, tailoring them for the specific substitution pattern of this compound would require careful selection of the initial components.

Palladium-Catalyzed Cross-Coupling Reactions for Bromine and Chlorine Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular architectures. In the context of this compound, these reactions are pivotal for the introduction of various substituents at the 2- and 7-positions, leveraging the differential reactivity of the bromine and chlorine atoms.

The regioselectivity of these reactions on dihalogenated naphthyridines is a critical aspect. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. This inherent difference allows for selective reactions at the more reactive site, typically the one bearing the bromine atom, while leaving the chloro-substituted position available for subsequent transformations. For instance, in the closely related 5,7-dichloro-1,6-naphthyridine system, it has been observed that the first Suzuki-Miyaura coupling reaction occurs preferentially at the 5-position thieme-connect.com. This suggests that for this compound, initial coupling would be expected to occur at the 2-position.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used palladium-catalyzed reactions due to the stability and low toxicity of the boron reagents. While specific protocols for this compound are not extensively detailed in publicly available literature, the principles of regioselective Suzuki-Miyaura coupling on dihalopyridines and related aza-aromatic systems can be applied.

For a hypothetical Suzuki-Miyaura reaction on this compound, one would anticipate the selective coupling of an aryl or alkyl boronic acid at the C-2 position, catalyzed by a palladium(0) complex with appropriate ligands. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dihalo-N-heterocycles

CatalystLigandBaseSolventTemperature (°C)Observations on Regioselectivity
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O80-100Preferential reaction at the more reactive halogen (Br > Cl).
Pd(dppf)Cl₂dppfK₃PO₄Dioxane90-110Can influence regioselectivity based on substrate electronics.
Pd₂(dba)₃SPhosCs₂CO₃Toluene100Often effective for less reactive chlorides.

This table presents generalized conditions and trends observed in the literature for related compounds and is intended for illustrative purposes.

Stille Coupling Strategies

The Stille coupling utilizes organotin reagents and offers the advantage of being tolerant to a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback. In the synthesis of derivatives of this compound, a Stille coupling could be employed for the regioselective introduction of a substituent at the 2-position by reacting with an organostannane in the presence of a palladium catalyst. The reaction mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organostannane and reductive elimination to form the coupled product.

Negishi Coupling Applications

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high reactivity and functional group tolerance nih.govwikipedia.orgorganic-chemistry.org. This method could be particularly useful for the functionalization of this compound, especially for the introduction of alkyl groups. The preparation of the organozinc reagent is a key step, and its reaction with the naphthyridine substrate would be catalyzed by a palladium or nickel complex. The higher reactivity of the C-Br bond compared to the C-Cl bond would again be expected to direct the initial coupling to the 2-position.

Other Transition Metal-Catalyzed Synthetic Routes

While palladium catalysts are predominant, other transition metals such as nickel and copper can also be employed for cross-coupling reactions. Nickel catalysts, in particular, have shown utility in the coupling of less reactive aryl chlorides. In the context of this compound, a nickel-catalyzed reaction could potentially be used for the subsequent functionalization of the 7-chloro position after an initial palladium-catalyzed reaction at the 2-bromo position.

Stereoselective and Regioselective Synthesis of Substituted Naphthyridines

The synthesis of substituted naphthyridines with specific stereochemistry and regiochemistry is of paramount importance for their application in pharmaceuticals and materials science. For this compound, regioselectivity is primarily dictated by the differential reactivity of the two halogen atoms. As discussed, palladium-catalyzed cross-coupling reactions are expected to proceed selectively at the more labile C-Br bond.

Achieving stereoselectivity would be relevant when introducing chiral substituents via cross-coupling reactions. This can be accomplished by using chiral ligands on the metal catalyst or by employing chiral organometallic reagents.

Microwave-Assisted and Green Chemistry Approaches in 1,6-Naphthyridine Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. The application of microwave irradiation to the palladium-catalyzed cross-coupling reactions of this compound could significantly reduce reaction times and energy consumption.

Green chemistry principles focus on the use of environmentally benign solvents, catalysts, and reagents. For the synthesis of 1,6-naphthyridine derivatives, this could involve using water as a solvent, employing recyclable catalysts, or developing one-pot multi-component reactions to reduce waste and improve atom economy. While specific green chemistry protocols for this compound are not well-documented, the general trends in the synthesis of related heterocyclic compounds point towards the increasing adoption of these sustainable practices.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours
Energy Consumption HighLow
Yields Often moderate to goodOften improved
Side Reactions Can be significantOften reduced
Scalability Well-establishedCan be challenging for large scale

This table provides a general comparison and specific outcomes may vary depending on the reaction.

Chemical Reactivity and Functionalization of 2 Bromo 7 Chloro 1,6 Naphthyridine

Nucleophilic Substitution Reactions at the Bromo and Chloro Positions

The 1,6-naphthyridine (B1220473) core is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at positions occupied by leaving groups, such as halogens. In 2-Bromo-7-chloro-1,6-naphthyridine, the two halogen atoms exhibit different levels of reactivity. Generally, the carbon-bromine bond is weaker and the bromide ion is a better leaving group than the chloride ion. Consequently, nucleophilic substitution is expected to occur preferentially at the C-2 position (bearing the bromo group) over the C-7 position (bearing the chloro group). This selectivity allows for stepwise functionalization of the molecule.

Amination Reactions and Derivatives

The introduction of nitrogen-based nucleophiles is a common strategy for derivatizing halogenated heterocycles. In reactions analogous to those seen with related structures, this compound can undergo amination. For instance, in the synthesis of related 1,6-naphthyridin-2(1H)-one systems, chloro-substituted pyridine (B92270) precursors are shown to react with amines like aniline (B41778) to displace the chloride. mdpi.comnih.gov This proceeds via a classic SNAr mechanism. For this compound, reaction with a primary or secondary amine would be expected to yield the 2-amino-7-chloro-1,6-naphthyridine derivative as the major product under controlled conditions. The resulting amino-naphthyridines are important intermediates for the synthesis of more complex molecules.

Table 1: Representative Amination on a Related Chloro-Pyridine Scaffold

Reactant Nucleophile Product Global Yield Ref

This reaction demonstrates the feasibility of nucleophilic displacement of a halogen on a pyridine ring, a core component of the naphthyridine system.

Alkoxylation and Thiolation Transformations

Similar to amination, alkoxylation and thiolation reactions provide pathways to introduce oxygen and sulfur functionalities. Using strong nucleophiles such as sodium methoxide (B1231860) or sodium thiomethoxide, it is possible to displace the halogen atoms. Consistent with the established reactivity hierarchy, these transformations are predicted to occur selectively at the C-2 position. The resulting 2-alkoxy or 2-alkylthio derivatives can then be subjected to a second functionalization at the C-7 chloro position, or the remaining halogen can be retained for other transformations.

Further Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for such transformations. The difference in reactivity between the C-Br and C-Cl bonds towards oxidative addition to a palladium(0) catalyst is a key feature, with the C-Br bond being significantly more reactive. This differential reactivity allows for highly regioselective functionalization.

C-C Bond Formations with Various Organometallic Reagents

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for creating C-C bonds. When this compound is subjected to Suzuki coupling conditions, the reaction can be controlled to occur exclusively at the C-2 position. By using one equivalent of a boronic acid or ester in the presence of a palladium catalyst and a base, the bromo group is selectively replaced by an aryl, heteroaryl, or alkyl group, leaving the chloro group at C-7 intact for subsequent reactions.

Other C-C bond-forming reactions like the Heck (with alkenes), Sonogashira (with terminal alkynes), and Stille (with organostannanes) couplings are also applicable. In all these cases, the greater reactivity of the C-Br bond is the controlling factor for initial, selective functionalization.

Table 2: Typical Conditions for Selective Suzuki Cross-Coupling at the Bromo Position

Component Example Reagent/Condition Purpose Ref
Substrate This compound Dihalogenated scaffold
Coupling Partner Arylboronic Acid Source of new carbon fragment mdpi.com
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Facilitates oxidative addition/reductive elimination cycle mdpi.com
Base K₃PO₄ or Cs₂CO₃ Activates the boronic acid and neutralizes byproducts nih.govmdpi.com

C-N and C-O Bond Formations

The Buchwald-Hartwig amination and etherification reactions offer an alternative to classical SNAr for forming C-N and C-O bonds. These palladium-catalyzed methods are highly efficient and tolerate a wide range of functional groups. For this compound, these reactions also proceed with high selectivity at the C-2 position. Studies on the closely related 4-bromo-7-azaindole scaffold have demonstrated that specific catalyst systems, often involving palladium acetate (B1210297) (Pd(OAc)₂) and specialized phosphine (B1218219) ligands like Xantphos or SPhos, are highly effective for coupling with amines, amino acid esters, and phenols. nih.gov These conditions are directly translatable to the selective functionalization of this compound.

Table 3: Catalyst Systems for Selective C-N and C-O Buchwald-Hartwig Coupling

Coupling Type Catalyst Ligand Base Solvent Typical Substrates Ref
C-N Coupling Pd(OAc)₂ or Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane Amides, Amines, Amino Acid Esters nih.gov

Oxidation and Reduction Reactions of the Naphthyridine Ring System

Beyond functionalization at the halogen positions, the naphthyridine ring itself can undergo oxidation and reduction, leading to significant structural modifications.

Oxidation

The nitrogen atoms in the 1,6-naphthyridine core can be oxidized to form N-oxides. acs.org This is typically achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide at one or both of the nitrogen atoms alters the electronic properties of the ring, making the positions alpha and gamma to the nitrogen more susceptible to nucleophilic attack. nih.gov For example, a 1,6-naphthyridine-N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at a previously unfunctionalized position. nih.gov The N-oxide can also be subsequently removed via reduction to return to the neutral naphthyridine. acs.org

Reduction

The aromatic rings of the 1,6-naphthyridine system can be selectively hydrogenated to yield tetrahydronaphthyridine structures. The choice of catalyst is crucial for controlling the regioselectivity of the reduction. nih.gov Research has shown that orthogonal procedures can selectively reduce either of the two pyridine rings. nih.gov

A homogeneous ruthenium catalyst , such as [Ru(p-cymene)I₂]₂, tends to hydrogenate the ring containing the N-6 nitrogen, yielding a 5,6,7,8-tetrahydronaphthyridine. This selectivity is primarily driven by the electronic properties of the rings. nih.gov

A heterogeneous palladium catalyst , such as palladium on carbon (Pd/C), preferentially hydrogenates the ring containing the N-1 nitrogen, leading to a 1,2,3,4-tetrahydronaphthyridine. In this system, a combination of steric and electronic effects governs the outcome. nih.gov

These selective reduction methods provide access to different saturated heterocyclic scaffolds from the same starting material, greatly enhancing its synthetic utility. nih.gov

Table 4: Catalyst-Controlled Selective Hydrogenation of the 1,6-Naphthyridine Ring

Catalyst System Product Ring System Selectivity Control Ref
Homogeneous [Ru(p-cymene)I₂]₂ 5,6,7,8-Tetrahydro-1,6-naphthyridine Electronic nih.gov

Ring Saturation and Aromaticity Modulation

Detailed studies specifically describing the ring saturation or aromaticity modulation of this compound are not readily found. However, the synthesis of 1,2-dihydro nih.govekb.egnaphthyridines has been reported through a one-pot, catalyst-free, pseudo-five-component reaction, indicating that the naphthyridine ring system can be accessed in a partially saturated state. nih.gov This suggests that the aromaticity of the this compound core could potentially be modulated through reduction reactions, although specific conditions and outcomes for this particular substrate are not documented.

N-Oxidation Reactions

While specific examples of N-oxidation on this compound are not available, the N-oxidation of naphthyridine rings is a known transformation. The nitrogen atoms in the 1,6-naphthyridine skeleton possess lone pairs of electrons and can be oxidized to the corresponding N-oxides using reagents like peroxy acids. The regioselectivity of this reaction would be influenced by the electronic effects of the bromo and chloro substituents.

Electrophilic Aromatic Substitution Patterns

The 1,6-naphthyridine ring is an electron-deficient system due to the presence of two nitrogen atoms, which generally makes electrophilic aromatic substitution challenging. The positions for substitution would be governed by the directing effects of the existing bromo and chloro groups, as well as the deactivating nature of the pyridine rings. No specific studies on the electrophilic aromatic substitution patterns of this compound have been reported.

Chemo- and Regioselectivity in Multi-Substituted Naphthyridines

The synthesis of multi-substituted naphthyridines often involves considerations of chemo- and regioselectivity. For instance, in the synthesis of pyrano and furano naphthyridine derivatives, diastereoselectivity was achieved and could be influenced by the reaction conditions. rsc.org In the case of this compound, the two different halogen atoms offer distinct reaction sites for transformations like cross-coupling reactions. The chlorine at the 7-position and the bromine at the 2-position will exhibit different reactivities, allowing for selective functionalization, although specific examples are not documented.

Derivatization Strategies for Structure Elucidation and Activity Modulation

The 1,6-naphthyridine scaffold is a known platform for the development of biologically active compounds. researchgate.net Derivatization is a key strategy for modulating the activity of such compounds. While specific derivatization of this compound is not detailed, the general functionalization of naphthyridine skeletons is performed to explore structure-activity relationships. For the related 1,8-naphthyridine (B1210474) system, various derivatives have been synthesized to investigate their biological properties. The bromo and chloro substituents on the this compound core would serve as primary handles for introducing a wide range of functional groups to modulate its properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Naphthyridine Research

Influence of Halogen Substitution (Bromine and Chlorine) on Molecular Interactions

The presence and position of halogen atoms on the 1,6-naphthyridine (B1220473) scaffold are critical determinants of its interaction with biological targets. The bromine at the 2-position and the chlorine at the 7-position of 2-Bromo-7-chloro-1,6-naphthyridine profoundly influence its electronic and steric properties, which in turn dictate its binding affinity and selectivity.

Halogen atoms, through their electron-withdrawing inductive effects and their ability to form halogen bonds, can significantly modulate the reactivity and intermolecular interactions of the parent molecule. The differential reactivity of the C-Br and C-Cl bonds is a key aspect in synthetic strategies and molecular interactions. Generally, the carbon-bromine bond is less stable and more susceptible to nucleophilic substitution and cross-coupling reactions compared to the more robust carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 2-position.

Studies on related halogenated heterocyclic systems have shown that the type and position of the halogen can impact biological activity. For instance, in some quinone imine derivatives, an increase in the number of chlorine atoms was correlated with higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com Similarly, investigations into cobalt bis(dicarbollide) derivatives revealed that increasing the atomic mass of the halogen substituent could enhance biological activity. rsc.org This suggests that the specific combination of bromine and chlorine in this compound likely confers a unique profile of molecular interactions.

The electron-withdrawing nature of both bromine and chlorine atoms decreases the electron density of the naphthyridine ring system, potentially influencing its stacking interactions with aromatic residues in a protein's active site. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the target protein. The strength and directionality of these bonds are dependent on the specific halogen, with bromine typically forming stronger halogen bonds than chlorine.

Systematic Modifications of the 1,6-Naphthyridine Core and Substituent Effects

The 1,6-naphthyridine core serves as a versatile scaffold for the development of biologically active molecules. Systematic modifications of this core, beyond the initial halogenation, are a cornerstone of SAR studies. The introduction of various substituents at different positions allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Research on various 1,6-naphthyridine derivatives has demonstrated the impact of such modifications. For example, in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors, a series of 1,6-naphthyridine-2-one derivatives were synthesized and evaluated, leading to the identification of a potent and selective inhibitor. nih.gov Similarly, structure-based drug design and scaffold hopping strategies have been employed to discover potent AXL kinase inhibitors based on a 1,6-naphthyridin-4-one core. nih.gov

For this compound, the bromine and chlorine atoms serve as handles for introducing further diversity. The greater reactivity of the C-Br bond at the 2-position makes it a prime site for introducing a variety of functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. These modifications can introduce moieties that can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target, thereby enhancing binding affinity and specificity.

PositionModificationPotential Impact on Activity
2 (from Bromo)Aryl or heteroaryl groupsCan introduce π-stacking interactions and additional binding points.
2 (from Bromo)Amine or amide groupsCan act as hydrogen bond donors or acceptors.
7 (from Chloro)Nucleophilic substitutionCan introduce different functional groups to probe the binding pocket.
Other positionsAlkyl or other small groupsCan modulate steric bulk and lipophilicity.

Conformational Analysis and Its Role in Ligand-Target Binding

Conformational analysis of this compound and its derivatives is essential to understand how they fit into the binding site of a target protein. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of these molecules. These predicted conformations can then be used in molecular docking studies to simulate the binding process and identify the most likely binding mode.

Pharmacophore Identification and Optimization for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For this compound, identifying the key pharmacophoric features is a crucial step in designing more potent and selective analogs.

The pharmacophore of a 1,6-naphthyridine derivative might include:

Hydrogen bond acceptors: The nitrogen atoms in the naphthyridine ring.

Hydrogen bond donors: Can be introduced as substituents.

Aromatic/hydrophobic regions: The naphthyridine ring itself and any aryl substituents.

Halogen bond donors: The bromine and chlorine atoms.

By comparing the structures of active and inactive compounds, researchers can build a pharmacophore model. This model can then be used to guide the design of new molecules with improved activity. For example, if a hydrogen bond donor at a specific position is found to be crucial for activity, new derivatives can be synthesized that incorporate this feature.

The process of pharmacophore optimization is iterative. New compounds are designed based on the current pharmacophore model, synthesized, and then tested for their biological activity. The results of these tests are then used to refine the pharmacophore model, leading to a cycle of design, synthesis, and testing that ultimately yields compounds with optimized properties.

Comparative Analysis with Isomeric and Analogous Naphthyridine Systems

The 1,6-naphthyridine scaffold is one of six possible isomers of naphthyridine, each with a different arrangement of the two nitrogen atoms in the bicyclic system. nih.govacs.org These isomers, along with other related heterocyclic systems, provide a valuable context for understanding the SAR of this compound.

Comparative studies of different naphthyridine isomers have shown that the position of the nitrogen atoms can have a profound effect on the biological activity of the molecule. For example, different isomers may exhibit different binding modes or interact with different biological targets altogether.

Naphthyridine IsomerKey Structural FeaturePotential Impact on Biological Activity
1,5-NaphthyridineSymmetrical nitrogen placementMay lead to different binding geometries and selectivities.
1,7-NaphthyridineAsymmetrical nitrogen placementCan alter the electronic distribution and hydrogen bonding potential.
1,8-Naphthyridine (B1210474)Nitrogen atoms in close proximityMay influence metal chelation properties and intramolecular interactions.
2,6-NaphthyridineDifferent nitrogen positionsLeads to a distinct electronic and steric profile.
2,7-NaphthyridineSymmetrical nitrogen placementCan result in unique binding characteristics compared to other isomers.

By comparing the activity of this compound with its isomers and other analogous heterocyclic compounds, researchers can gain insights into the specific structural features that are most important for its biological effects. This comparative approach is a powerful tool in the rational design of new and improved therapeutic agents based on the naphthyridine scaffold.

Preclinical Biological Evaluation and Mechanistic Investigations of 2 Bromo 7 Chloro 1,6 Naphthyridine Derivatives

In Vitro Inhibition of Specific Enzymatic Targets

Derivatives of 2-bromo-7-chloro-1,6-naphthyridine have demonstrated significant inhibitory activity against a range of enzymes implicated in disease pathogenesis. These findings highlight the therapeutic potential of this chemical class.

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The MET proto-oncogene receptor tyrosine kinase is also implicated in cancer progression, promoting cell proliferation, survival, and invasion.

A series of novel derivatives incorporating the 1,6-naphthyridine (B1220473) core have been synthesized and evaluated for their ability to inhibit these kinases. In vitro assays revealed that these compounds effectively inhibit VEGFR-2 kinase at sub-micromolar concentrations, with IC₅₀ values ranging from 0.192 to 0.602 µM. nih.gov One of the most potent derivatives demonstrated an IC₅₀ of 0.192 µM against VEGFR-2, a value comparable to the established kinase inhibitor sorafenib (B1663141) (IC₅₀ = 0.082 µM). nih.gov These compounds also exhibited significant antitumor activity against various cancer cell lines, with IC₅₀ values ranging from 6.48 to 38.58 µM. nih.gov

Table 1: In Vitro Kinase Inhibition of 1,6-Naphthyridine Derivatives
CompoundTarget KinaseIC₅₀ (µM)
Derivative 11VEGFR-20.192
Derivative 13bVEGFR-2Data Not Available
Derivative 10eVEGFR-2Data Not Available
Sorafenib (Control)VEGFR-20.082

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. Inhibition of specific PDEs can have therapeutic effects in a range of conditions, including cardiovascular and inflammatory diseases.

Research into the biological activities of naphthyridine derivatives has included their evaluation as inhibitors of phosphodiesterases. While specific data on this compound derivatives targeting cAMP PDE III is not extensively detailed in the provided search results, the broader class of naphthyridines has been investigated for such properties. The structural similarities suggest that derivatives of this compound could also be explored for their potential to inhibit PDE III, an area that warrants further investigation.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents.

The 1,8-naphthyridine (B1210474) scaffold, a close structural relative of 1,6-naphthyridine, is the core of nalidixic acid, the first quinolone antibiotic. nih.gov The mechanism of action of nalidixic acid and its derivatives involves the inhibition of the A subunit of bacterial DNA gyrase, which prevents DNA replication and leads to bacterial cell death. nih.gov More recent research has shown that derivatives of 1,8-naphthyridinone substituted with a 1,2,4-triazole (B32235) ring are potential DNA gyrase inhibitors, with some compounds showing a moderate to high inhibitory effect (IC₅₀ range of 1.7–13.2 µg/mL). nih.gov The introduction of a bromine atom to the naphthyridine scaffold was found to enhance antibacterial activity. nih.gov

Table 2: DNA Gyrase Inhibition by Brominated 1,8-Naphthyridinone Derivatives
CompoundTargetIC₅₀ (µg/mL)
Brominated derivative 31bDNA GyrasePotent (within 1.7-13.2 range)
Brominated derivative 31fDNA GyrasePotent (within 1.7-13.2 range)

Modulation of Receptor Functions

Beyond enzymatic inhibition, derivatives of the 1,6-naphthyridine scaffold have been investigated for their ability to modulate the function of various receptors, which are key components of cellular communication.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABAᴀ receptors, are important targets for drugs that treat anxiety, epilepsy, and sleep disorders.

Studies on compounds structurally related to this compound have demonstrated modulation of GABA receptor function. For instance, the neolignan honokiol (B1673403) and its derivatives have been shown to enhance chloride currents through GABAᴀ receptors. nih.gov Certain analogs act as positive allosteric modulators of GABA-B receptors, potentiating the effect of GABA. nih.gov While these studies were not conducted on this compound derivatives specifically, they provide a rationale for investigating this class of compounds for similar activities.

Anticancer Activity (in vitro studies against cell lines)

Comprehensive searches of scientific databases did not yield any studies on the in vitro anticancer activity of this compound or its derivatives against cancer cell lines. Research has been published on the anticancer potential of other classes of naphthyridine compounds, but not for this specific chemical entity.

Cytotoxic Effects and Apoptosis Induction

There is no available data in the peer-reviewed scientific literature concerning the cytotoxic effects or the induction of apoptosis by this compound or its derivatives in cancer cell lines.

Inhibition of Tumor Growth Pathways

No studies have been published that investigate the ability of this compound or its derivatives to inhibit tumor growth pathways.

Antiviral Activity (in vitro studies)

An extensive review of scientific literature found no reports on the in vitro antiviral activity of this compound or its derivatives. While antiviral properties have been attributed to some other naphthyridine-based compounds, this specific scaffold has not been evaluated in this context in any published research.

Antimalarial Activity (in vivo animal models, excluding human data)

There are no published in vivo studies in animal models that assess the antimalarial activity of this compound or its derivatives.

Investigation of Molecular Mechanisms of Action (e.g., target binding, pathway modulation)

Consistent with the absence of data on its biological activities, there is no information available regarding the molecular mechanisms of action of this compound. Investigations into its potential molecular targets and pathway modulation have not been reported in the scientific literature.

Other Emerging Biological Activities

Beyond the more extensively documented anticancer and antimicrobial properties of naphthyridine derivatives, recent preclinical investigations have begun to uncover novel biological activities for compounds derived from the this compound scaffold. These emerging areas of research point towards the potential therapeutic application of this chemical class in a wider range of diseases, including kidney disorders and neurological conditions.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition for Kidney Diseases

A significant development in the exploration of 1,6-naphthyridine derivatives is their identification as potent inhibitors of cyclin-dependent kinase 5 (CDK5). CDK5, a serine/threonine kinase, is crucial for normal neuronal development and function. However, its dysregulation has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and diabetes. nih.gov More recently, aberrant CDK5 activity has been linked to the progression of several kidney diseases. nih.gov

In a notable study, a series of novel substituted 1,6-naphthyridines were synthesized and evaluated for their ability to inhibit CDK5. nih.gov These compounds are being investigated as potential therapeutic agents for conditions such as kidney failure, cystic kidney disease, renal fibrosis, and diabetic nephropathy. The core 1,6-naphthyridine structure was systematically modified to optimize inhibitory activity against CDK5. nih.gov

The inhibitory potency of these derivatives was determined using a CDK5 mobility shift assay, with several compounds demonstrating significant activity. The results, as summarized in the patent application, categorize the compounds based on their half-maximal inhibitory concentration (IC₅₀) values. nih.gov

Table 1: CDK5 Inhibition by Substituted 1,6-Naphthyridine Derivatives

Compound Category CDK5 IC₅₀
A <10 nM
B 10–100 nM
C >100 nM to ≤ 1 μM
D >1 μM

Data from a patent application describing novel substituted 1,6-naphthyridines as CDK5 inhibitors. nih.gov

This research highlights a promising new therapeutic avenue for 2-substituted 7-chloro-1,6-naphthyridine (B1356899) derivatives, extending their potential utility to the treatment of various kidney ailments through the modulation of CDK5 activity. nih.gov

Monoamine Oxidase (MAO) Inhibition for Neurological Disorders

Another emerging area of interest is the potential for 1,6-naphthyridine-related structures to act as inhibitors of monoamine oxidase (MAO). MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibitors are used in the treatment of neurological disorders such as Parkinson's disease and depression. mdpi.com

Recent research has focused on derivatives of benzo[b] nih.govnih.govnaphthyridine, a tricyclic scaffold related to the core 1,6-naphthyridine structure. A study detailed the synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines and their subsequent derivatization. mdpi.com Among the newly synthesized compounds, several featuring a 1-phenylethynyl substitution demonstrated inhibitory activity against MAO-B, with potencies in the low micromolar range. mdpi.com

Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog exhibited an IC₅₀ of 1.35 μM, a value approaching that of the established MAO-B inhibitor pargyline. mdpi.com This finding suggests that the benzo[b] nih.govnih.govnaphthyridine scaffold is a viable starting point for the development of new MAO inhibitors.

Table 2: MAO-B Inhibitory Activity of Benzo[b] nih.govnih.govnaphthyridine Derivatives

Compound Target IC₅₀ (μM)
1-(2-(4-fluorophenyl)ethynyl) analog MAO-B 1.35

Data from a study on the synthesis and potential of benzo[b] nih.govnih.govnaphthyridine derivatives as MAO inhibitors. mdpi.com

While this research was conducted on a related benzonaphthyridine system, it opens up the possibility that appropriately substituted this compound derivatives could also be designed to target MAO, representing a potential new direction for their therapeutic application in neurology. mdpi.com

Theoretical and Computational Chemistry Applications in 2 Bromo 7 Chloro 1,6 Naphthyridine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-Bromo-7-chloro-1,6-naphthyridine, methods like Density Functional Theory (DFT) can be employed to optimize its three-dimensional geometry and calculate a variety of electronic descriptors.

These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The locations of the bromine and chlorine atoms, as well as the nitrogen atoms in the naphthyridine core, are expected to be key determinants of the molecule's reactivity. The calculated electrostatic potential map would visually represent the regions susceptible to electrophilic or nucleophilic attack.

Furthermore, QM calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound. Key reactivity indices, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests a more reactive species.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.8 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and kinetic stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

In the context of drug discovery, molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations would be instrumental in identifying potential biological targets, such as protein kinases, which are often implicated in cancer and other diseases.

The process involves generating a three-dimensional structure of the this compound molecule and "docking" it into the binding site of a chosen protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms of the naphthyridine ring could act as hydrogen bond acceptors, while the bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResultInterpretation
Binding Affinity-8.2 kcal/molSuggests a strong and stable binding interaction.
Key Interacting ResiduesLYS76, GLU91, LEU132Highlights the specific amino acids involved in binding.
Types of InteractionsHydrogen bond with LYS76, Halogen bond with GLU91Details the nature of the chemical interactions stabilizing the complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of this compound and the stability of its interaction with a biological target.

An MD simulation would start with the docked complex of this compound and its target protein. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated based on a force field. This allows for the analysis of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. The results can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined activities against a specific target would be required.

Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound in the series. These descriptors are then used as independent variables in a regression analysis to build a mathematical equation that can predict the biological activity of new, untested compounds. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Virtual Screening Approaches for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For a target that is found to interact favorably with this compound, virtual screening can be employed to discover other, potentially more potent or selective, ligands.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score a large number of compounds from a virtual library. The top-scoring compounds are then selected for experimental testing.

Rational Drug Design Methodologies Based on Computational Models

The ultimate goal of the aforementioned computational techniques is to enable the rational design of new molecules with improved properties. By integrating the insights gained from quantum mechanics, molecular docking, molecular dynamics, and QSAR, it is possible to propose specific modifications to the structure of this compound to enhance its desired activity.

For example, if docking studies reveal a particular region of the binding pocket that is not occupied by the ligand, a medicinal chemist could design a new derivative with a substituent that extends into this region to form additional favorable interactions. Similarly, if a QSAR model indicates that increasing the hydrophobicity of a certain part of the molecule is correlated with higher activity, new analogs with more lipophilic groups can be synthesized. This iterative cycle of computational prediction and experimental validation is at the heart of modern rational drug design.

Future Research Directions and Unexplored Research Gaps

Development of Novel and Efficient Synthetic Methodologies

While general methods for the synthesis of the 1,6-naphthyridine (B1220473) core exist, such as the Skraup reaction and Friedländer condensation, there is a continuous need for more efficient, scalable, and environmentally friendly approaches. researchgate.netacs.org Future research should focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of the bromo and chloro substituents at a late stage of the synthesis would provide rapid access to a library of analogs. This circumvents the need for lengthy de novo syntheses for each new derivative.

Flow Chemistry and Automation: The use of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control for the preparation of 2-Bromo-7-chloro-1,6-naphthyridine and its derivatives. researchgate.net Automated synthesis platforms could further accelerate the discovery process.

Multicomponent Reactions (MCRs): Designing novel MCRs that directly assemble the this compound core from simple, readily available starting materials would be a highly efficient strategy. researchgate.netekb.eg This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation.

A recent development in the synthesis of poly-substituted 1,6-naphthyridine derivatives utilized a one-pot, three-component reaction under ultrasound irradiation, highlighting a move towards more sustainable synthetic strategies. researchgate.net

Expanding the Chemical Space Through Diverse Derivatizations

The true potential of this compound lies in its capacity for diverse functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited to selectively introduce a wide array of substituents.

Table 1: Potential Derivatization Strategies

Position Halogen Potential Reactions Potential Functional Groups
2 Bromo Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Nucleophilic Aromatic Substitution Aryls, Heteroaryls, Alkynes, Amines, Ethers, Thioethers
7 Chloro Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Nucleophilic Aromatic Substitution Aryls, Heteroaryls, Alkynes, Amines, Ethers, Thioethers

Future research should systematically explore these derivatization pathways to generate a comprehensive library of compounds. This will allow for a thorough investigation of structure-activity relationships (SAR). A key research gap is the selective functionalization of one halogen in the presence of the other, which would enable the creation of highly complex and diverse molecular architectures. The development of 1,6-naphthyridine-5,7-ditriflates as bench-stable and highly reactive intermediates for one-pot difunctionalization reactions showcases a promising strategy for rapid diversification. acs.org

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of the 1,6-naphthyridine scaffold have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, and effects on the central nervous system. researchgate.netontosight.ai For this compound, future research should aim to:

Screen against a Broad Panel of Kinases: Given that various naphthyridine derivatives have shown activity as inhibitors of kinases like FGFR4, CDK8, and PDK1, a comprehensive screening campaign against a large kinase panel is warranted. researchgate.netnih.govnih.gov

Investigate Epigenetic Targets: The planarity of the naphthyridine system makes it a potential candidate for interacting with epigenetic targets such as histone deacetylases (HDACs) or bromodomains.

Explore Anti-Infective Potential: The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antivirals. Libraries of this compound derivatives should be tested against a wide range of pathogens.

Target Neurodegenerative Diseases: Some naphthyridine-based compounds have been investigated as monoamine oxidase (MAO) inhibitors for diseases like Alzheimer's. mdpi.com This therapeutic avenue remains a promising area for exploration.

A study on 1,6-naphthyridine-2-one derivatives identified a potent inhibitor of FGFR4 for the treatment of colorectal cancer, demonstrating the potential of this scaffold in oncology. nih.gov

Integration of Advanced Computational Modeling for Accelerated Discovery

Computational chemistry can play a pivotal role in guiding the design and optimization of novel this compound derivatives.

Virtual Screening: High-throughput virtual screening of large compound libraries against known protein targets can identify promising initial hits for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding modes of active compounds within their biological targets, helping to explain observed SAR and guide the design of more potent and selective analogs. nih.gov

Molecular modeling studies on CDK8 inhibitors with a naphthyridine core have successfully used 3D-QSAR and molecular docking to design new potential inhibitors and understand their binding interactions. nih.gov

Synergistic Approaches with Chemical Biology and Materials Science

The unique properties of the 1,6-naphthyridine scaffold extend beyond traditional medicinal chemistry.

Chemical Probes: Functionalized derivatives of this compound can be developed as chemical probes to study biological pathways. For example, a fluorescently tagged derivative could be used to visualize its localization within cells.

Fluorescent Materials: 1,6-Naphthyridin-7(6H)-ones have been shown to possess powerful fluorescence properties, including large Stokes shifts and high quantum yields, making them suitable for biological imaging or as luminescent devices in materials science. rsc.org The bromo and chloro substituents on the core of this compound could be used to tune these photophysical properties.

Organic Electronics: The planar, electron-deficient nature of the naphthyridine ring system suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The exploration of 1,6-naphthyridin-7(6H)-ones for their optical properties highlights the potential for this class of compounds in materials science, an area that remains largely unexplored for the 2-Bromo-7-chloro substituted variant. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.